molecular formula C11H13FN2O2 B8461098 1-(2-Fluoro-5-nitrobenzyl)pyrrolidine

1-(2-Fluoro-5-nitrobenzyl)pyrrolidine

Cat. No.: B8461098
M. Wt: 224.23 g/mol
InChI Key: DSVQTJPQOBZVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-5-nitrobenzyl)pyrrolidine is a useful research compound. Its molecular formula is C11H13FN2O2 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

1-[(2-fluoro-5-nitrophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13FN2O2/c12-11-4-3-10(14(15)16)7-9(11)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2

InChI Key

DSVQTJPQOBZVBI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of toluene-4-sulfonic acid 2-fluoro-5-nitro-benzyl ester (compound of step B of example 29) (0.696 g, 2.31 mmoles) in 1,4-dioxane (20 mL) was added TEA (0.32 mL, 2.31 mmoles) and pyrrolidine (0.19 mL, 2.31 mmoles). The reaction mixture was stirred for 24 h at room temperature, concentrated and purified by TLC (petroleum ether/AcOEt/NH4OH//8/2/0.2). The expected compound was obtained as a yellow oil (0.399 g, 77% yield). MALDI-TOF: m/z 225.1 [M+H]+. 1H NMR (300 MHz, CDCl3) δ8.38; (dd, J=6.2 Hz and 2.9 Hz, 1H), 8.15; (ddd, 4-CH, J=8.9 Hz, 2.9 Hz and 4.4 Hz, 1H), 7.17; (dd, J=8.9 Hz and 8.9 Hz, 1H), 3.76; (s, 2H), 2.5-2.6; (m, 4H), 1.8-1.9; (m, 4H). 13C NMR (75 MHz, CDCl3) δ127.0; (CH, d, J=6.4 Hz), 124.5; (CH, d, J=10.1 Hz), 116.2; (CH, d, J=24.9 Hz), 54.1; (CH2), 52.2; (CH2), 23.5; (CH2).
Name
toluene-4-sulfonic acid 2-fluoro-5-nitro-benzyl ester
Quantity
0.696 g
Type
reactant
Reaction Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Synthesis routes and methods II

Procedure details

A −20° C. mixture of DIEA (552 mg, 4.27 mmol) and pyrrolidine (152 mg, 2.137 mmol) in THF (5 mL) was treated drop-wise with a solution of 2-(bromomethyl)-1-fluoro-4-nitrobenzene (500 mg, 2.137 mmol) in THF (5 mL), allowed to warm to RT and stirred for 6 h. The mixture was treated with EtOAc, washed with water, then brine, dried over Na2SO4 and concentrated to dryness to afford 1-(2-fluoro-5-nitrobenzyl)pyrrolidine (450 mg, 94% yield). MS (ESI) m/z: 225.1 [M+H]+.
Name
Quantity
552 mg
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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